molecular formula C9H11Cl2N3 B12986128 2-(1H-Imidazol-1-yl)aniline dihydrochloride

2-(1H-Imidazol-1-yl)aniline dihydrochloride

Cat. No.: B12986128
M. Wt: 232.11 g/mol
InChI Key: GMANGTCLSBAIKQ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)aniline dihydrochloride is a chemical compound with the empirical formula C9H10ClN3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)aniline dihydrochloride typically involves the reaction of 2-chloroaniline with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 2-(1H-Imidazol-1-yl)aniline. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, amine derivatives, and substituted imidazole compounds .

Scientific Research Applications

2-(1H-Imidazol-1-yl)aniline dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Imidazol-1-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

2-imidazol-1-ylaniline;dihydrochloride

InChI

InChI=1S/C9H9N3.2ClH/c10-8-3-1-2-4-9(8)12-6-5-11-7-12;;/h1-7H,10H2;2*1H

InChI Key

GMANGTCLSBAIKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CN=C2.Cl.Cl

Origin of Product

United States

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